1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazolium salts. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its molecular formula C7H14N2I and a molecular weight of 254.11 g/mol .
Preparation Methods
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide . The reaction typically involves the following steps:
Reactants: 1-methylimidazole and propyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: It can undergo redox reactions under appropriate conditions.
Complex Formation: The imidazolium ion can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium ion can interact with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium iodide: Similar in structure but with a butyl group instead of a propyl group.
1-Ethyl-3-methylimidazolium iodide: Contains an ethyl group, leading to different physical and chemical properties.
1-Methyl-3-octylimidazolium iodide: Features a longer alkyl chain, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-methyl-3-propyl-2H-imidazole;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEPCLKFQFHUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C=C1)C.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.